molecular formula C7H4F3N3 B2936308 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2418692-63-2

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2936308
CAS RN: 2418692-63-2
M. Wt: 187.125
InChI Key: KITOWNLVQZBDSH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They are strategic compounds for optical applications .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines (PPs) has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Synthesis and Structural Characterization

  • Pyrazolo[1,5-a]pyrimidines, including derivatives of 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, have been synthesized and characterized for their biological activities, particularly in medicine. One study describes the synthesis of three new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, with an emphasis on their structure characterized by IR and 1H NMR (Xu Li-feng, 2011).

Anticancer Potential

  • The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. Various synthetic pathways have been developed to enhance their structural diversity and potential applications in drug design, particularly for anticancer therapies (Andres Arias-Gómez et al., 2021).

Novel Synthesis Methods

  • A novel two-step synthesis approach for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines has been reported, highlighting its efficiency in producing compounds of biological interest (Badr Jismy et al., 2018).
  • Other studies have focused on developing new synthetic methods for creating various pyrazolo[1,5-a]pyrimidine derivatives, aiming to expand their use in pharmaceuticals and medicinal chemistry (S. Cherukupalli et al., 2017).

Material Science and Photophysical Properties

  • In addition to medicinal applications, pyrazolo[1,5-a]pyrimidines have garnered interest in material science due to their significant photophysical properties. This has led to a surge in research exploring their synthesis and functionalization for various applications (Al‐Azmi, 2019).

Kinase Inhibitory Activity and Drug Development

  • Pyrazolo[1,5-a]pyrimidine derivatives have shown promising kinase inhibitory activity, making them crucial in the development of small molecule drugs targeting various kinases. Their role in antitumor drug development, particularly as inhibitors of specific kinases, has been highlighted in recent studies (Yadong Zhang et al., 2023).

Liquid-Phase Synthesis for Combinatorial Libraries

  • The parallel solution-phase synthesis of a large number of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides demonstrates the potential for high-throughput production of these compounds for various applications (I. Dalinger et al., 2005).

Other Applications

  • Pyrazolo[1,5-a]pyrimidines have been explored for their antimicrobial activity, highlighting their potential as RNA polymerase inhibitors and their utility in addressing microbial resistance (Amira E. M. Abdallah & G. Elgemeie, 2022).

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-11-6-1-2-12-13(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITOWNLVQZBDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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